molecular formula C13H8ClNO2 B8809009 8-chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one

8-chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one

Cat. No. B8809009
M. Wt: 245.66 g/mol
InChI Key: CQTGCCLTIDNYHT-UHFFFAOYSA-N
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Patent
US06890919B2

Procedure details

A solution of 33.74 g of O-(2-nitro-4-chlorophenyl)salicylic acid in 150 mL of methanol was hydrogenated over Raney nickel (6.8 g) at room temperature and 30 psi pressure with stirring for 20 hours. The crude amino acid obtained on evaporation of the methanol was refluxed in 150 mL of xylene for 20 hours with continuous removal of water. The xylene solution was cooled and the xylene was removed, the residue was washed with THF, filtered and dried to provide 8-chloro-10H-dibenzo[b,f][1,4]oxazepin-11-one as gray solid (13.3 g, 40%), mp 260-261°. 1H NMR (300 MHz, DMSO-d6), δ 7.15-7.2 (m, 2H), 7.3-7.4 (m, 3H), 7.64 (ddd, 1H, J=1.9, 7.8 and 8.4 Hz), 7.78 (dd, 1H, J=1.5 and 7.7 Hz), 10.589 (s, 1H, —NH).
Name
O-(2-nitro-4-chlorophenyl)salicylic acid
Quantity
33.74 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
6.8 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[C:8]([Cl:10])[CH:7]=[CH:6][C:5]=1[O:11][C:12](=O)[C:13]1[C:14](=[CH:16][CH:17]=[CH:18][CH:19]=1)[OH:15])([O-])=O.O>CO.[Ni].C1(C)C(C)=CC=CC=1>[Cl:10][C:8]1[CH:7]=[CH:6][C:5]2[O:11][C:12]3[CH:13]=[CH:19][CH:18]=[CH:17][C:16]=3[C:14](=[O:15])[NH:1][C:4]=2[CH:9]=1

Inputs

Step One
Name
O-(2-nitro-4-chlorophenyl)salicylic acid
Quantity
33.74 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)Cl)OC(C=1C(O)=CC=CC1)=O
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
6.8 g
Type
catalyst
Smiles
[Ni]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
150 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
30 psi pressure with stirring for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the xylene was removed
WASH
Type
WASH
Details
the residue was washed with THF
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
ClC1=CC2=C(OC3=C(C(N2)=O)C=CC=C3)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 13.3 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 47.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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